molecular formula C15H12O5 B10822848 1-(2,4-Dihydroxyphenyl)-3-(2,5-dihydroxyphenyl)prop-2-en-1-one

1-(2,4-Dihydroxyphenyl)-3-(2,5-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B10822848
M. Wt: 272.25 g/mol
InChI Key: SCYSZHQHDOOZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes two phenyl rings substituted with hydroxyl groups and connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPD164 typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2,5-dihydroxyacetophenone . The reaction is carried out under basic conditions, often using sodium hydroxide as the base in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product.

Industrial Production Methods

While specific industrial production methods for NPD164 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NPD164 undergoes various chemical reactions, including:

    Oxidation: NPD164 can be oxidized to form quinones, which are compounds with two carbonyl groups.

    Reduction: Reduction of NPD164 can lead to the formation of dihydroxy derivatives.

    Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Esters or ethers of NPD164

Scientific Research Applications

NPD164 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NPD164 involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl rings can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions. In biological systems, NPD164 may exert its effects by modulating oxidative stress pathways and inhibiting specific enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NPD164

NPD164 is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential biological activity. These hydroxyl groups allow for various chemical modifications and interactions, making NPD164 a versatile compound in both chemical and biological research.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(2,5-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-3-6-13(18)9(7-10)1-5-14(19)12-4-2-11(17)8-15(12)20/h1-8,16-18,20H

InChI Key

SCYSZHQHDOOZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C=CC2=C(C=CC(=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.